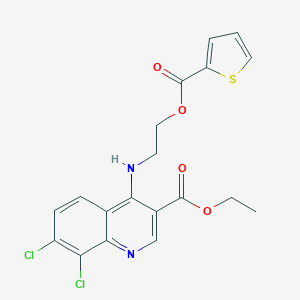
Ethyl 7,8-dichloro-4-((2-((thiophene-2-carbonyl)oxy)ethyl)amino)quinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 7,8-dichloro-4-((2-((thiophene-2-carbonyl)oxy)ethyl)amino)quinoline-3-carboxylate, also known as DCTQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DCTQ belongs to the class of quinoline derivatives, which have been shown to possess a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.
Mecanismo De Acción
The exact mechanism of action of Ethyl 7,8-dichloro-4-((2-((thiophene-2-carbonyl)oxy)ethyl)amino)quinoline-3-carboxylate is not fully understood. However, several studies have suggested that Ethyl 7,8-dichloro-4-((2-((thiophene-2-carbonyl)oxy)ethyl)amino)quinoline-3-carboxylate exerts its biological effects by inhibiting various enzymes and signaling pathways involved in disease progression. For example, Ethyl 7,8-dichloro-4-((2-((thiophene-2-carbonyl)oxy)ethyl)amino)quinoline-3-carboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inhibition of topoisomerase II leads to DNA damage and cell death, which is thought to contribute to the antitumor effects of Ethyl 7,8-dichloro-4-((2-((thiophene-2-carbonyl)oxy)ethyl)amino)quinoline-3-carboxylate.
Biochemical and Physiological Effects:
Ethyl 7,8-dichloro-4-((2-((thiophene-2-carbonyl)oxy)ethyl)amino)quinoline-3-carboxylate has been shown to possess several biochemical and physiological effects. For example, Ethyl 7,8-dichloro-4-((2-((thiophene-2-carbonyl)oxy)ethyl)amino)quinoline-3-carboxylate has been shown to induce apoptosis, or programmed cell death, in cancer cells. This is thought to contribute to the antitumor effects of Ethyl 7,8-dichloro-4-((2-((thiophene-2-carbonyl)oxy)ethyl)amino)quinoline-3-carboxylate. Additionally, Ethyl 7,8-dichloro-4-((2-((thiophene-2-carbonyl)oxy)ethyl)amino)quinoline-3-carboxylate has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. This is thought to be due to the ability of Ethyl 7,8-dichloro-4-((2-((thiophene-2-carbonyl)oxy)ethyl)amino)quinoline-3-carboxylate to disrupt bacterial cell membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of Ethyl 7,8-dichloro-4-((2-((thiophene-2-carbonyl)oxy)ethyl)amino)quinoline-3-carboxylate is its potential as a therapeutic agent for various diseases. However, there are also several limitations to using Ethyl 7,8-dichloro-4-((2-((thiophene-2-carbonyl)oxy)ethyl)amino)quinoline-3-carboxylate in lab experiments. For example, Ethyl 7,8-dichloro-4-((2-((thiophene-2-carbonyl)oxy)ethyl)amino)quinoline-3-carboxylate is a synthetic compound that requires specialized equipment and expertise to synthesize. Additionally, the exact mechanism of action of Ethyl 7,8-dichloro-4-((2-((thiophene-2-carbonyl)oxy)ethyl)amino)quinoline-3-carboxylate is not fully understood, which makes it difficult to design experiments to fully elucidate its biological effects.
Direcciones Futuras
There are several future directions for research on Ethyl 7,8-dichloro-4-((2-((thiophene-2-carbonyl)oxy)ethyl)amino)quinoline-3-carboxylate. One potential direction is to investigate the potential therapeutic applications of Ethyl 7,8-dichloro-4-((2-((thiophene-2-carbonyl)oxy)ethyl)amino)quinoline-3-carboxylate in other diseases, such as viral infections and autoimmune disorders. Additionally, further studies are needed to fully elucidate the mechanism of action of Ethyl 7,8-dichloro-4-((2-((thiophene-2-carbonyl)oxy)ethyl)amino)quinoline-3-carboxylate and to identify potential targets for drug development. Finally, there is a need for more studies to investigate the safety and toxicity of Ethyl 7,8-dichloro-4-((2-((thiophene-2-carbonyl)oxy)ethyl)amino)quinoline-3-carboxylate in animal models and human clinical trials.
Métodos De Síntesis
The synthesis of Ethyl 7,8-dichloro-4-((2-((thiophene-2-carbonyl)oxy)ethyl)amino)quinoline-3-carboxylate involves the reaction of 7,8-dichloroquinoline-3-carboxylic acid with 2-aminoethanol in the presence of thionyl chloride to form 7,8-dichloro-4-(2-hydroxyethylamino)quinoline-3-carboxylic acid. This intermediate is then reacted with thiophene-2-carbonyl chloride and triethylamine to yield ethyl 7,8-dichloro-4-((2-((thiophene-2-carbonyl)oxy)ethyl)amino)quinoline-3-carboxylate.
Aplicaciones Científicas De Investigación
Ethyl 7,8-dichloro-4-((2-((thiophene-2-carbonyl)oxy)ethyl)amino)quinoline-3-carboxylate has been shown to possess a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. Several studies have investigated the potential therapeutic applications of Ethyl 7,8-dichloro-4-((2-((thiophene-2-carbonyl)oxy)ethyl)amino)quinoline-3-carboxylate in various diseases, such as cancer, bacterial infections, and inflammation.
Propiedades
Fórmula molecular |
C19H16Cl2N2O4S |
|---|---|
Peso molecular |
439.3 g/mol |
Nombre IUPAC |
ethyl 7,8-dichloro-4-[2-(thiophene-2-carbonyloxy)ethylamino]quinoline-3-carboxylate |
InChI |
InChI=1S/C19H16Cl2N2O4S/c1-2-26-18(24)12-10-23-17-11(5-6-13(20)15(17)21)16(12)22-7-8-27-19(25)14-4-3-9-28-14/h3-6,9-10H,2,7-8H2,1H3,(H,22,23) |
Clave InChI |
FMDQZRZTHSGIGF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C2C(=C1NCCOC(=O)C3=CC=CS3)C=CC(=C2Cl)Cl |
SMILES canónico |
CCOC(=O)C1=CN=C2C(=C1NCCOC(=O)C3=CC=CS3)C=CC(=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-methyl-N-{4-[(propylamino)sulfonyl]phenyl}propanamide](/img/structure/B241403.png)
![4-[(2-Oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid](/img/structure/B241406.png)

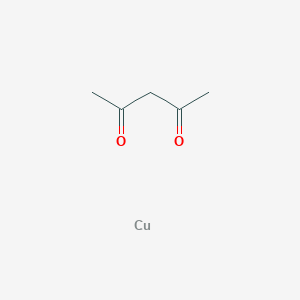
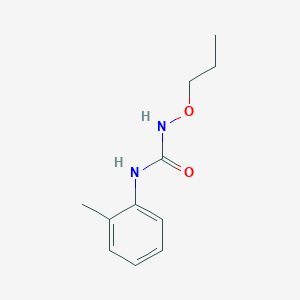
![1-(3,4-Dichlorophenyl)-7-fluoro-2-(3-morpholin-4-ylpropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241414.png)
![2-[3-(Dimethylamino)propyl]-7-fluoro-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241415.png)
![1-(4-Tert-butylphenyl)-2-[3-(dimethylamino)propyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241418.png)
![Methyl 4-{7-chloro-2-[3-(dimethylamino)propyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate](/img/structure/B241419.png)
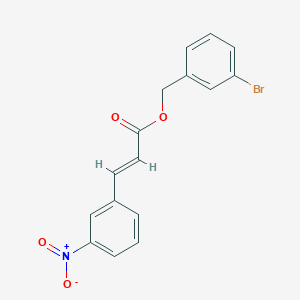
![(10-chloro-2,6-dioxo-3,11b-dihydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazol-5a(6H)-yl)acetic acid](/img/structure/B241426.png)
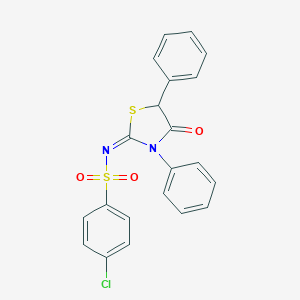
![Ethyl 2-[2-(4-isopropoxy-3-methoxybenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B241431.png)